molecular formula C10H10ClN3O2 B13009155 Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B13009155
M. Wt: 239.66 g/mol
InChI Key: UVNHSRAYNPRBMK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. This can be followed by chlorination and methylation steps to introduce the chloro and methyl groups, respectively .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-5-7(10(15)16-3)6(2)14-8(5)9(11)12-4-13-14/h4H,1-3H3

InChI Key

UVNHSRAYNPRBMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NN2C(=C1C(=O)OC)C)Cl

Origin of Product

United States

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